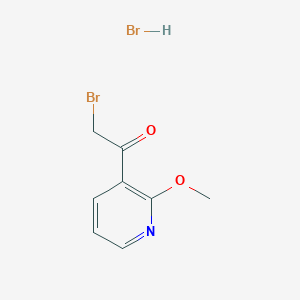

2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide

CAS No.:

Cat. No.: VC16579570

Molecular Formula: C8H9Br2NO2

Molecular Weight: 310.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9Br2NO2 |

|---|---|

| Molecular Weight | 310.97 g/mol |

| IUPAC Name | 2-bromo-1-(2-methoxypyridin-3-yl)ethanone;hydrobromide |

| Standard InChI | InChI=1S/C8H8BrNO2.BrH/c1-12-8-6(7(11)5-9)3-2-4-10-8;/h2-4H,5H2,1H3;1H |

| Standard InChI Key | ALYKYHFFTUISBQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC=N1)C(=O)CBr.Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₈H₉Br₂NO₂, comprising a pyridine ring substituted with a methoxy group at the 2-position and an α-bromo ketone functional group. The hydrobromide salt form enhances its stability and solubility in polar solvents . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1803587-81-6 | |

| IUPAC Name | 2-bromo-1-(2-methoxypyridin-3-yl)ethanone; hydrobromide | |

| Molecular Weight | 310.97 g/mol | |

| SMILES | COC1=NC=CC(=C1)C(=O)CBr.Br |

Structural Isomerism

Positional isomerism significantly impacts the compound’s reactivity. Compared to its 4-methoxypyridin-3-yl analog (PubChem CID 44818471), the 2-methoxy substitution alters electronic distribution, reducing steric hindrance near the reactive ketone group . The 5-methoxypyridin-3-yl variant (PubChem CID 155978115) exhibits distinct hydrogen-bonding capabilities due to differences in methoxy group orientation .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, the compound is typically synthesized via Friedel-Crafts acylation of 2-methoxypyridine with bromoacetyl bromide, followed by hydrobromic acid treatment to form the salt . Key steps include:

-

Acylation: 2-Methoxypyridine reacts with bromoacetyl bromide in anhydrous dichloromethane under catalytic Lewis acid conditions.

-

Salt Formation: The intermediate α-bromo ketone is treated with hydrobromic acid in ethanol to precipitate the hydrobromide salt .

Purification and Quality Control

The final product is purified via recrystallization from ethanol/water mixtures, achieving 95% purity as confirmed by HPLC . Impurities include unreacted starting materials and positional isomers, which are minimized through temperature-controlled crystallization .

Physicochemical Properties

Thermal Stability

The compound decomposes at temperatures above 200°C, releasing hydrogen bromide (HBr) and carbon oxides . Its melting point remains unspecified but is estimated to range between 160–180°C based on analogs .

Solubility and Reactivity

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | <1 | Poor solubility |

| Ethanol | 15–20 | Moderate solubility |

| DMSO | >50 | High solubility |

The α-bromo ketone moiety confers electrophilic reactivity, facilitating nucleophilic substitutions with amines or thiols . The methoxy group directs electrophilic aromatic substitution to the pyridine ring’s 5-position .

Applications in Research

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. For example, it has been used to develop pyridine-based scaffolds targeting SARS-CoV-2 main protease .

Material Science

In polymer chemistry, it acts as a cross-linking agent for epoxy resins, enhancing thermal stability in composites .

| Hazard Category | GHS Code | Description |

|---|---|---|

| Skin Irritation | H315 | Causes skin irritation |

| Eye Damage | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Exposure Controls

Regulatory and Environmental Considerations

Environmental Impact

No ecotoxicity data are available, but hydrolysis in water releases HBr, necessitating neutralization before disposal .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume